molecular formula C19H21FN2O4S B6542800 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide CAS No. 1060370-80-0

1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide

Cat. No. B6542800
CAS RN: 1060370-80-0
M. Wt: 392.4 g/mol
InChI Key: LLUQCVHHVMVQSN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs . The presence of the morpholinyl group might suggest potential bioactivity, as morpholine derivatives are found in a variety of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of sulfonamides and morpholines. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, while the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .


Chemical Reactions Analysis

Sulfonamides, like this compound, are typically stable under normal conditions. They can participate in a variety of chemical reactions, particularly those that involve the substitution of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Parkinson’s Disease Research

This compound has been linked to research in Parkinson’s disease (PD) . The compound is a potent inhibitor of the Leucine-rich repeat kinase 2 (LRRK2) , which has been genetically linked to PD by genome-wide association studies . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . Therefore, inhibitors of LRRK2, such as this compound, are potentially useful in the treatment of PD .

Drug Metabolism Studies

The compound has been used in studies investigating the metabolism mechanism of certain drugs . Specifically, it has been used in studies involving the CYP3A4 Cytochrome , a major enzyme that contributes extensively to human drug metabolism . Understanding the metabolism step and predicting metabolites is crucial to screen drugs in the early stage of lead development .

Antioxidant Activity Research

The compound has been involved in research related to its antioxidant activity . Reactions of this compound with various Grignard reagents in anhydrous ether produced new tertiary aminoalcohols . These can be regarded as trihexyphenidyl (cyclodol) analogs .

Prodrug Research

The compound has potential applications in prodrug research . The prodrug concept has raised considerable interest in cancer research due to its potential to overcome common problems associated with chemotherapy . For small-molecule tyrosine kinase inhibitors, which also cause severe side effects, this compound could potentially be used to develop new prodrug strategies .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, while morpholine derivatives can have a variety of biological activities .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-17-5-1-16(2-6-17)14-27(24,25)21-18-7-3-15(4-8-18)13-19(23)22-9-11-26-12-10-22/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUQCVHHVMVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)methanesulfonamide

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